molecular formula C6H5BrO3 B1344235 5-Bromobenzene-1,2,3-triol CAS No. 16492-75-4

5-Bromobenzene-1,2,3-triol

Cat. No. B1344235
CAS RN: 16492-75-4
M. Wt: 205.01 g/mol
InChI Key: GZKWULQSPPFVMV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of brominated aromatic compounds can involve condensation reactions under reflux conditions, as seen in the synthesis of 5-((5-bromo-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione indole, which yielded a good product through the reaction of 5-bromo-1H-indole-3-carbaldehyde and 1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione in ethanol . Similarly, the synthesis of 5-bromo-1,3-bis2-(4′-tert-butylbenzene)-1,3,4-(oxadiazol-5-yl)benzene was achieved using 5-amino-1,3-benzenedicarboxylic acid and 4-tert-butylbenzoyl hydrazine, with the influence of reaction conditions being investigated and an overall yield of 20% .

Molecular Structure Analysis

The molecular structure of brominated aromatic compounds can be elucidated using X-ray single crystal diffraction, as demonstrated for the compound mentioned in paper . The study also utilized Hirshfeld surface analysis to reveal short intermolecular connections and evaluated atom-to-atom interaction percentages. DFT calculations and molecular geometry optimizations can compare the structures of monomers and dimers with experimental data, providing a deeper understanding of the molecular structure .

Chemical Reactions Analysis

The reactivity of brominated aromatic compounds can vary, as indicated by the lack of reactivity of 1,2-bis(bromomethyl)-3,4,5,6-tetraphenylbenzene towards the formation of propellane derivatives. DFT calculations suggested a preference for the anti arrangement of the bromomethyl groups, which could influence the compound's reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic compounds can be characterized using spectroscopic and thermal tools. For instance, the compound from paper showed good thermal stability up to 215°C. The electronic spectra can be assigned based on TD-DFT results, and molecular orbital energy level diagrams can be explored to understand the transitions involved. Additionally, the molecular electrostatic potential map can indicate electrophilic and nucleophilic regions, and NMR chemical shifts can be computed using the GIAO method . The solvates of brominated aromatic compounds can exhibit different crystal structures and conformations, as seen in the various solvates of 1,2-bis(bromomethyl)-3,4,5,6-tetraphenylbenzene, which also showed open channels filled by disordered solvent molecules in their crystal packing .

Scientific Research Applications

Summary of the Application

5-Bromobenzene-1,2,3-triol is used in the synthesis of discotic liquid crystalline dibenzo . This compound has emerged as a new polycyclic aromatic hydrocarbon (PAH) with intriguing optical properties and strong red emission .

Methods of Application or Experimental Procedures

The compound was synthesized from 5-bromo-1,2,3-trimethoxybenzene through a sequence of demethylation with BBr3 and three-fold nucleophilic substitution with 1-bromododecane .

Results or Outcomes

The synthesized compound forms a discotic liquid crystalline phase at elevated temperatures due to π–π-stacking interactions and local phase separation between the aromatic cores and the flexible alkoxy side chains .

2. Antibacterial Activity Evaluation

Summary of the Application

5-Bromobenzene-1,2,3-triol is used in the synthesis of biphenyl and dibenzofuran derivatives, which have shown potent antibacterial activities against prevalent antibiotic-resistant Gram-positive and Gram-negative pathogens .

Methods of Application or Experimental Procedures

A series of biphenyl and dibenzofuran derivatives were designed and synthesized by Suzuki-coupling and demethylation reactions .

Results or Outcomes

Eleven compounds exhibited potent antibacterial activities. Specifically, compounds 4′-(trifluoromethyl)-[1,1′-biphenyl]-3,4,5-triol and 5-(9H-carbazol-2-yl) benzene-1,2,3-triol showed the most potent inhibitory activities against methicillin-resistant Staphylococcus aureus and multidrug-resistant Enterococcus faecalis .

Safety And Hazards

5-Bromobenzene-1,2,3-triol is classified as a warning hazard. It can cause skin irritation and eye irritation . It is recommended to handle it in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes .

properties

IUPAC Name

5-bromobenzene-1,2,3-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrO3/c7-3-1-4(8)6(10)5(9)2-3/h1-2,8-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZKWULQSPPFVMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromobenzene-1,2,3-triol

CAS RN

16492-75-4
Record name 5-Bromobenzene-1,2,3-triol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
Q Chen, W Zajaczkowski, J Seibel… - Journal of Materials …, 2019 - pubs.rsc.org
Dibenzo[hi,st]ovalene (DBOV) has emerged as a new polycyclic aromatic hydrocarbon (PAH) with intriguing optical properties with strong red emission. Nevertheless, DBOV derivatives …
Number of citations: 9 pubs.rsc.org
T Wöhrle, J Kirres, M Kaller, M Mansueto… - The Journal of …, 2014 - ACS Publications
Sterically congested o-terphenyl crown ethers with alkoxy substituents at the 2,3,4-position or 3,4,5-position were synthesized from the corresponding tetrabromodibenzo[15]crown-5 …
Number of citations: 18 pubs.acs.org
I Paramio, A Salazar, M Jordà‐Redondo… - Advanced …, 2023 - Wiley Online Library
In this work, the ability of amphiphilic Phthalocyanine (Pc) photosensitizers (PS) (Zn(II)Pcs PS1, PS2, and PS3) to assemble into cationic nanoparticles in water and to photo‐inactivate …
Number of citations: 1 onlinelibrary.wiley.com
L Zhao, B Yang, L Zeng, K Luo, H Wang, H Ni, C Yang… - Dyes and …, 2019 - Elsevier
Three new tetradentate phosphorescent Pt(II) complexes (Pt 6 , Pt 12 and Pt 16 ) with half-disc molecule structure were designed and synthesized, which are based on tetradentate …
Number of citations: 9 www.sciencedirect.com
J Freudenberg, J Kumpf, V Schäfer… - The Journal of …, 2013 - ACS Publications
Three water-soluble fluorescent aldehyde-substituted distyrylbenzene derivatives were prepared using Heck or Horner methodologies. Water solubility was achieved through the …
Number of citations: 42 pubs.acs.org
P Su, W Sun, G Wang, H Xu, B Bao, L Wang - Journal of Colloid and …, 2024 - Elsevier
Nanotheranostic agents combined the second near-infrared (NIR-II, 1000–1700 nm) fluorescence imaging with phototherapy strategy have attracted tremendous interest. However, the …
Number of citations: 3 www.sciencedirect.com
D Basak - 2012 - search.proquest.com
This dissertation focuses on the fundamental understanding of the proton transfer process and translating the knowledge into design/development of new organic materials for efficient …
Number of citations: 1 search.proquest.com
C Rest - 2015 - opus.bibliothek.uni-wuerzburg.de
The presented work in the field of supramolecular chemistry describes the synthesis and detailed investigation of (bi)pyridine-based oligo(phenylene ethynylene) (OPE) amphiphiles, …
Number of citations: 2 opus.bibliothek.uni-wuerzburg.de
E Vagnozzi - 2016 - dspace.unive.it
High Performance Pigments (HPP) are organic pigments possessing excellence of performance, application permanence, compatibility with health, safety and environmental issues, …
Number of citations: 0 dspace.unive.it
H Taing - 2019 - search.proquest.com
The development of electronic devices based on organic materials has been an extensive effort over the last two decades, in the search for more efficient, cost effective, and bio-…
Number of citations: 3 search.proquest.com

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